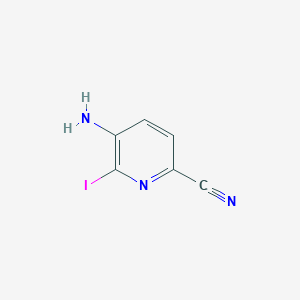
对甲苯氧基-乙酸 2,5-二氧代-吡咯烷-1-基酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” has a CAS Number: 5626-41-5 and a molecular weight of 157.13 . It’s a solid substance with a melting point of 117-120°C .
Molecular Structure Analysis
The molecular structure of “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is represented by the linear formula: C6H7NO4 .Physical And Chemical Properties Analysis
“(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is a solid substance with a melting point of 117-120°C . Its molecular weight is 157.13 .科学研究应用
Anticonvulsant Research
This compound has been used in the synthesis of new anticonvulsants . A series of hybrid pyrrolidine-2,5-dione derivatives, which include this compound, have shown potent anticonvulsant properties . They have demonstrated broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The compound has also shown effectiveness in pain models . It has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
Studies have shown that the compound’s mechanism of action likely involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Metabolic Stability
The compound has demonstrated high metabolic stability on human liver microsomes . This property is important for the development of new drugs, as it can affect the drug’s pharmacokinetics and bioavailability.
Negligible Hepatotoxicity
The compound has shown negligible hepatotoxicity . This is a desirable property for any potential drug, as it reduces the risk of liver damage.
Weak Inhibition of Cytochrome P450 Isoforms
The compound has shown relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This is important because these enzymes play a crucial role in drug metabolism, and their inhibition can lead to drug-drug interactions.
Use in Derivatizing Peptides, Antibodies, and Amine Coated Surfaces
The compound, being an NHS ester, is amine reactive and can be used for derivatizing peptides, antibodies, and amine coated surfaces .
Use in Antibody-Drug-Conjugation (ADC)
The compound has been used as a linker in antibody-drug-conjugation (ADC) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
安全和危害
作用机制
Target of Action
Similar compounds have been found to target specific receptors and pathways, modulating cellular processes and promoting desired therapeutic outcomes .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
It is known that the compound can modulate various cellular processes, which suggests that it may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to exhibit high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties can impact the bioavailability of the compound.
Result of Action
It is known that the compound can modulate various cellular processes, which suggests that it may have diverse molecular and cellular effects .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)18-8-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPLZSBNMRYGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)


![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)

![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)



![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)
![5-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359833.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)